Trimethyl[4-(1-phenylethenyl)phenoxy]silane
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Overview
Description
Trimethyl[4-(1-phenylethenyl)phenoxy]silane is an organosilicon compound with the molecular formula C17H20OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a 1-phenylethenyl group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(1-phenylethenyl)phenoxy]silane typically involves the reaction of 4-(1-phenylethenyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
4-(1-phenylethenyl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[4-(1-phenylethenyl)phenoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The 1-phenylethenyl group can be reduced to form ethyl derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted silanes
Scientific Research Applications
Trimethyl[4-(1-phenylethenyl)phenoxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Trimethyl[4-(1-phenylethenyl)phenoxy]silane involves its ability to undergo various chemical transformations, which are facilitated by the presence of the trimethylsilyl and phenoxy groups. These groups enhance the compound’s reactivity and allow it to interact with different molecular targets. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Contains a phenyl group instead of the 1-phenylethenyl group.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of the 1-phenylethenyl group.
Trimethyl(phenoxy)silane: Contains a phenoxy group without the 1-phenylethenyl substitution.
Uniqueness
Trimethyl[4-(1-phenylethenyl)phenoxy]silane is unique due to the presence of both the trimethylsilyl and 1-phenylethenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
127943-17-3 |
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Molecular Formula |
C17H20OSi |
Molecular Weight |
268.42 g/mol |
IUPAC Name |
trimethyl-[4-(1-phenylethenyl)phenoxy]silane |
InChI |
InChI=1S/C17H20OSi/c1-14(15-8-6-5-7-9-15)16-10-12-17(13-11-16)18-19(2,3)4/h5-13H,1H2,2-4H3 |
InChI Key |
SAQWQGHSGKJEMV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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